

An In-depth Technical Guide to Neurofilament Subunits and Their Assembly

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NFh-ALP

Cat. No.: B15601122

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurofilaments (NFs) are the principal intermediate filaments of neurons, acting as crucial structural determinants of axonal caliber, which in turn dictates nerve conduction velocity.^[1] These 10 nm filaments are heteropolymers composed of multiple subunit proteins that assemble in a dynamic and highly regulated process.^[1] Understanding the intricacies of neurofilament subunit composition and the mechanisms of their assembly and regulation is paramount for research into neurodegenerative diseases, where neurofilament accumulation and disorganization are common pathological hallmarks. This guide provides a comprehensive overview of the core neurofilament subunits, their assembly process, and the signaling pathways that govern their dynamics, supplemented with quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding.

Neurofilament Subunits: The Building Blocks

Mammalian neurofilaments are primarily composed of five distinct protein subunits, which belong to the Type IV (neurofilaments) and Type III intermediate filament families.^[1] These subunits share a canonical tripartite structure: a globular N-terminal "head" domain, a central α -helical "rod" domain, and a C-terminal "tail" domain of variable length.^{[2][3][4]} The central rod domain is highly conserved and essential for filament assembly, while the head and tail domains are more variable and are involved in regulating assembly and interactions with other cellular components.^{[2][3]}

In the central nervous system (CNS), neurofilaments are heteropolymers of the neurofilament triplet proteins—Neurofilament Light (NFL), Neurofilament Medium (NFM), and Neurofilament Heavy (NFH)—along with α -internexin.[3][5] In the peripheral nervous system (PNS), peripherin is also a component, largely replacing α -internexin.[5]

Quantitative Data of Neurofilament Subunits

The properties of the five primary human neurofilament subunits are summarized below. The apparent molecular mass, as determined by SDS-PAGE, is notably higher than the predicted mass, particularly for NFM and NFH. This discrepancy is attributed to their high content of charged amino acids and extensive post-translational modifications, primarily phosphorylation.
[1]

Protein	Gene	Amino Acids	Predicted Molecular Mass (kDa)	Apparent Molecular Mass (SDS-PAGE) (kDa)	Key Features
Neurofilament Light (NFL)	NEFL	543	61.5	~70	Forms the core of the neurofilament. Can self-assemble in vitro. [1] [2]
Neurofilament Medium (NFM)	NEFM	916	102.5	~160	Contains 13 Lys-Ser-Pro (KSP) phosphorylation repeats in its tail domain. [1]
Neurofilament Heavy (NFH)	NEFH	1020	111.9	~200	Has a long tail domain with 44/45 KSP repeats, forming sidearms that regulate inter-filament spacing. [1]
α -Internexin	INA	499	55.4	~66	Predominantly expressed in the CNS and during early neuronal development. [5] [6] [7]

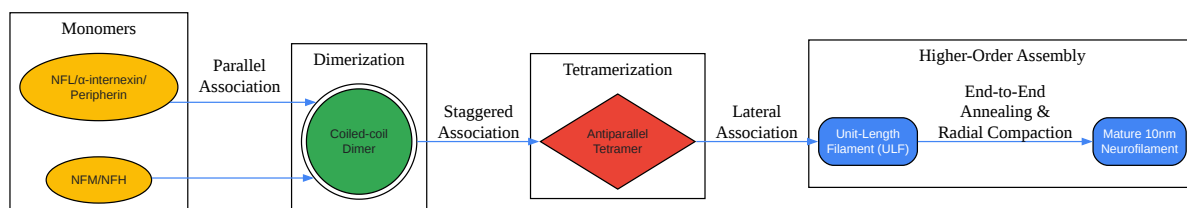
Peripherin	PRPH	470	53.7	~58	Primarily found in the PNS. [5] [8] [9] [10] [11]
------------	------	-----	------	-----	--

The stoichiometry of these subunits can vary between different neuronal populations and at different developmental stages.[\[5\]](#) In the human brain, the approximate ratio of NFL:NFM:NFH is 7:3:2.[\[12\]](#)

The Assembly of Neurofilaments: A Stepwise Process

The assembly of neurofilaments is a hierarchical process that begins with the formation of dimers and progresses to the formation of mature 10 nm filaments. This process does not require ATP or GTP hydrolysis.

- **Dimer Formation:** Two parallel neurofilament monomers associate via their central rod domains to form a coiled-coil dimer.[\[2\]](#)
- **Tetramer Formation:** Two coiled-coil dimers then associate in a staggered, antiparallel manner to form a tetramer. This tetramer is considered the basic soluble subunit of neurofilaments.[\[2\]](#)
- **Unit-Length Filament (ULF) Formation:** Tetramers assemble laterally into a cylindrical structure known as a unit-length filament (ULF), which is approximately 16 nm in diameter.
- **Filament Elongation:** ULFs anneal end-to-end to form elongated, immature filaments.
- **Radial Compaction:** The immature filaments undergo a radial compaction to form the mature, stable 10 nm neurofilament. The long, flexible C-terminal tail domains of NFM and NFH project outwards from the filament core, forming "sidearms" that are thought to regulate the spacing between adjacent neurofilaments.[\[4\]](#)



[Click to download full resolution via product page](#)

A simplified workflow of the hierarchical assembly of neurofilaments.

Regulation of Neurofilament Assembly and Dynamics by Phosphorylation

Phosphorylation is the most significant post-translational modification regulating neurofilament assembly, transport, and function. The head and tail domains of neurofilament subunits are subject to extensive phosphorylation by a variety of protein kinases and dephosphorylation by protein phosphatases.

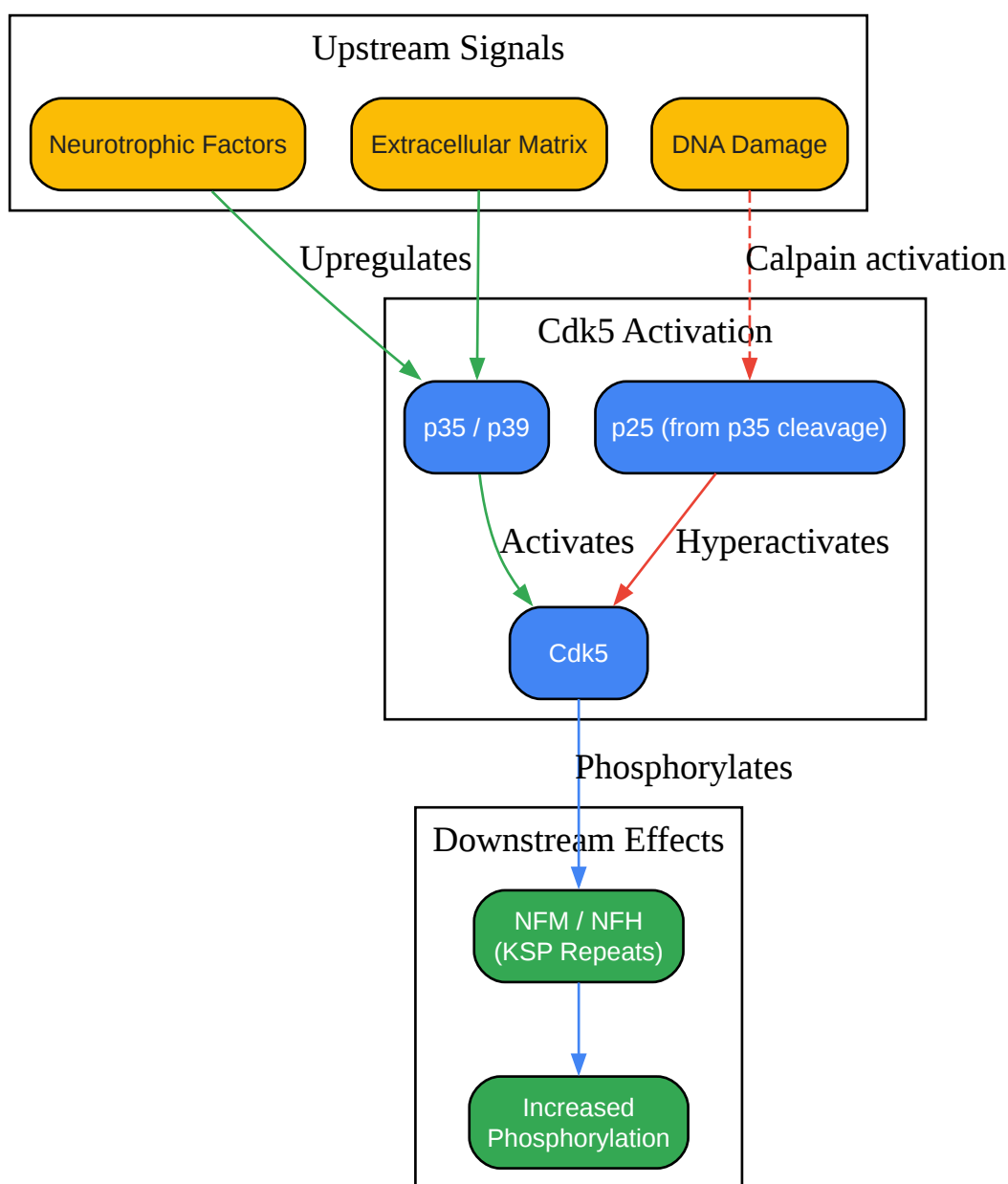
Key Kinases in Neurofilament Phosphorylation

- Cyclin-dependent kinase 5 (Cdk5): A major kinase that phosphorylates the KSP repeats in the tail domains of NFM and NFH.[6][13][14][15] Cdk5 activity is dependent on its regulatory subunits, p35 or p39.[3] Upstream signals such as neurotrophic factors can regulate Cdk5 activity.[3]
- Protein Kinase A (PKA): Activated by cyclic AMP (cAMP), PKA can phosphorylate the head domains of neurofilament subunits, which is thought to inhibit assembly.[12][13][16]
- Protein Kinase C (PKC): Activated by diacylglycerol (DAG) and Ca²⁺, PKC also phosphorylates the head domains of neurofilament subunits, influencing their assembly and organization.[17][18][19][20][21][22][23]

Key Phosphatases in Neurofilament Dephosphorylation

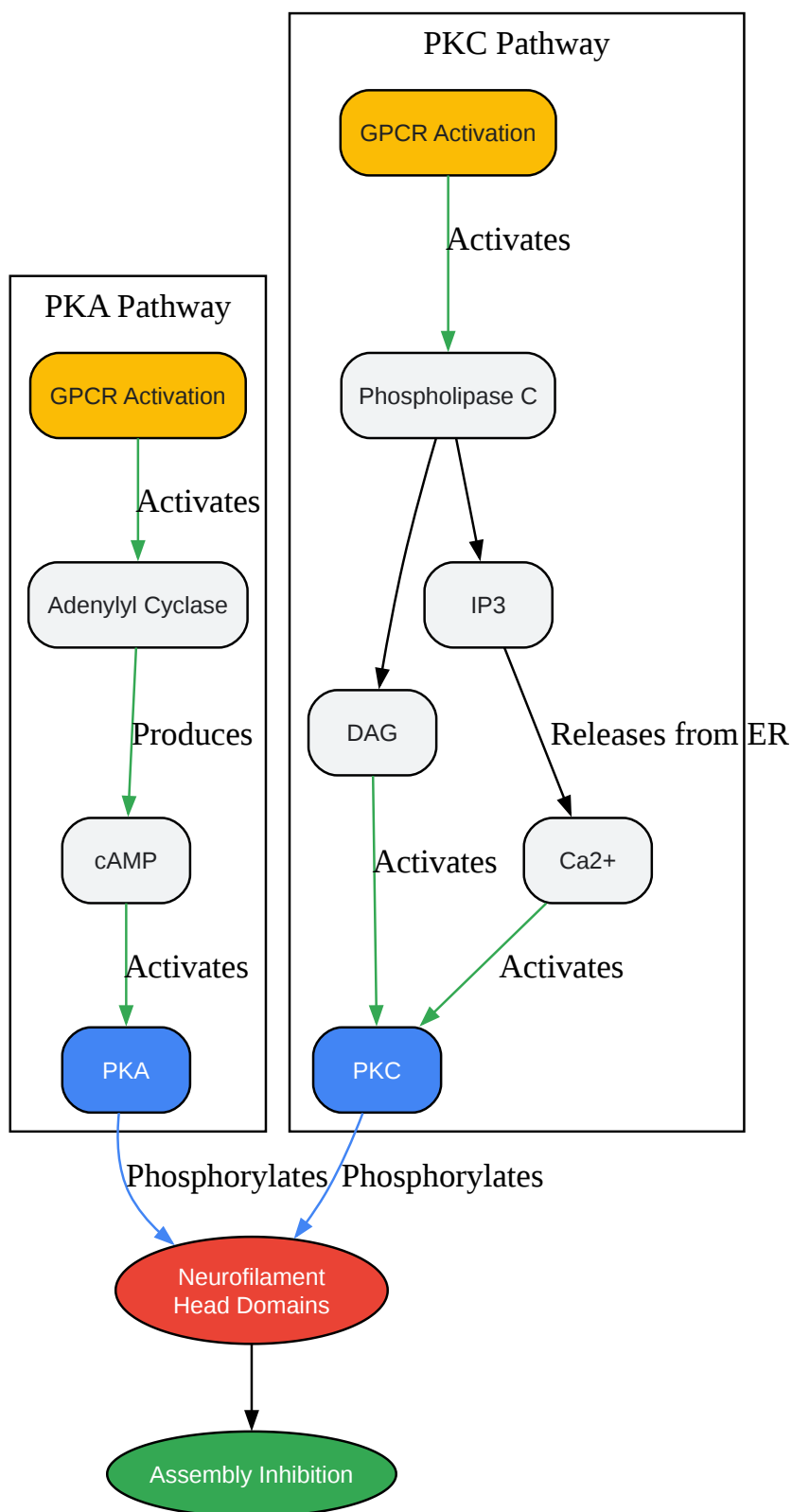
- Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A): These are the major serine/threonine phosphatases that dephosphorylate neurofilament subunits.[4][24][25] Their activity is tightly regulated by various signaling pathways, including those involving cAMP.[14][15][16] PP2A is considered the major neurofilament phosphatase.[4]

The diagrams below illustrate the signaling pathways that regulate the phosphorylation state of neurofilaments.



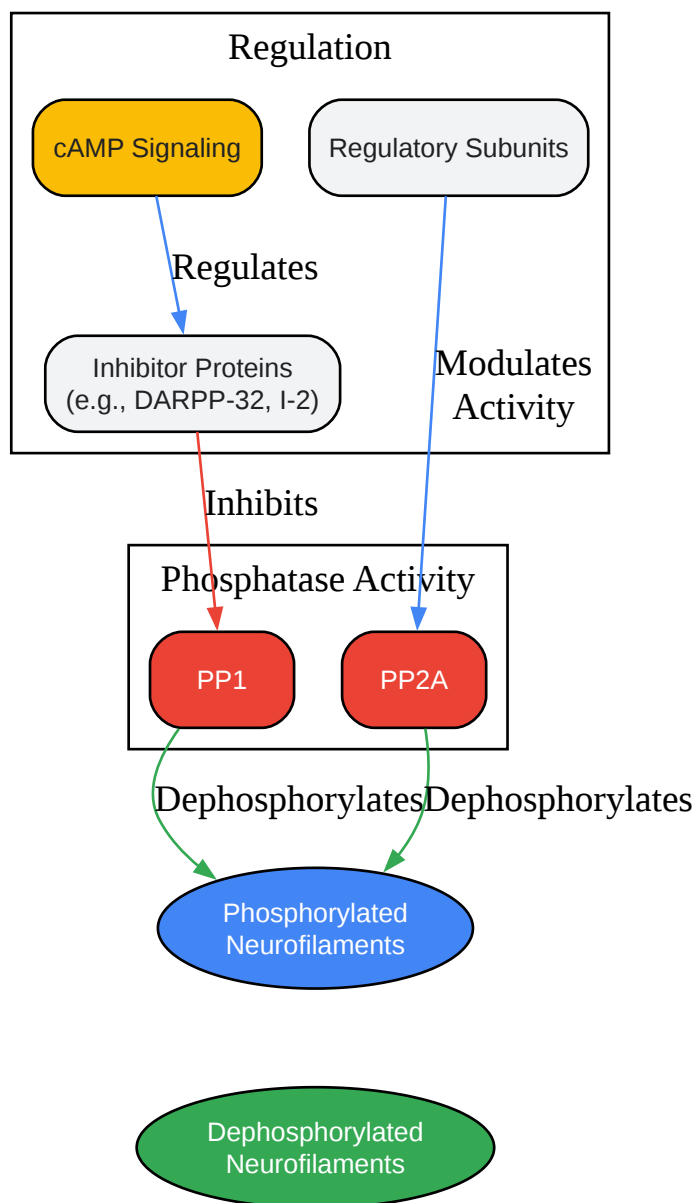
[Click to download full resolution via product page](#)

The Cdk5 signaling pathway leading to neurofilament phosphorylation.



[Click to download full resolution via product page](#)

PKA and PKC signaling pathways targeting neurofilament head domains.



[Click to download full resolution via product page](#)

Regulation of neurofilament dephosphorylation by PP1 and PP2A.

Experimental Protocols for Studying Neurofilament Assembly

A variety of in vitro and in vivo techniques are employed to investigate the assembly and dynamics of neurofilaments. Below are overviews of key experimental methodologies.

Expression and Purification of Recombinant Neurofilament Subunits

Objective: To produce and isolate individual neurofilament subunits for use in in vitro assembly assays and interaction studies.

Methodology:

- **Cloning:** The cDNA encoding the desired neurofilament subunit is cloned into an expression vector, often with a purification tag (e.g., His-tag).
- **Expression:** The expression vector is transformed into a suitable host, typically *E. coli*. Protein expression is induced, for example, by the addition of IPTG.
- **Cell Lysis:** The bacterial cells are harvested and lysed to release the cellular contents, including the recombinant protein.
- **Purification:** The recombinant neurofilament protein is purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins). The purification is often performed under denaturing conditions (e.g., in 8 M urea) to solubilize the proteins.
- **Refolding and Dialysis:** The purified protein is refolded by gradually removing the denaturant through dialysis against a series of buffers with decreasing concentrations of the denaturant.

In Vitro Neurofilament Assembly Assay

Objective: To monitor the assembly of purified neurofilament subunits into filaments in a controlled environment.

Methodology:

- **Protein Preparation:** Purified neurofilament subunits are prepared in a low ionic strength buffer to maintain them in a disassembled state.

- **Assembly Initiation:** Assembly is initiated by increasing the ionic strength of the solution (e.g., by adding NaCl) and adjusting the temperature to physiological conditions (e.g., 37°C).
- **Monitoring Assembly:**
 - **Turbidity Assay:** The increase in turbidity of the solution, which correlates with filament formation, is monitored over time by measuring the absorbance at a specific wavelength (e.g., 350 nm) using a spectrophotometer.[26]
 - **Sedimentation Assay:** Assembled filaments can be separated from unassembled subunits by centrifugation. The amount of protein in the pellet (assembled) and supernatant (unassembled) is quantified by SDS-PAGE and protein staining.
 - **Electron Microscopy:** Aliquots of the assembly reaction are taken at different time points and visualized by negative stain transmission electron microscopy to observe filament formation directly.[26]

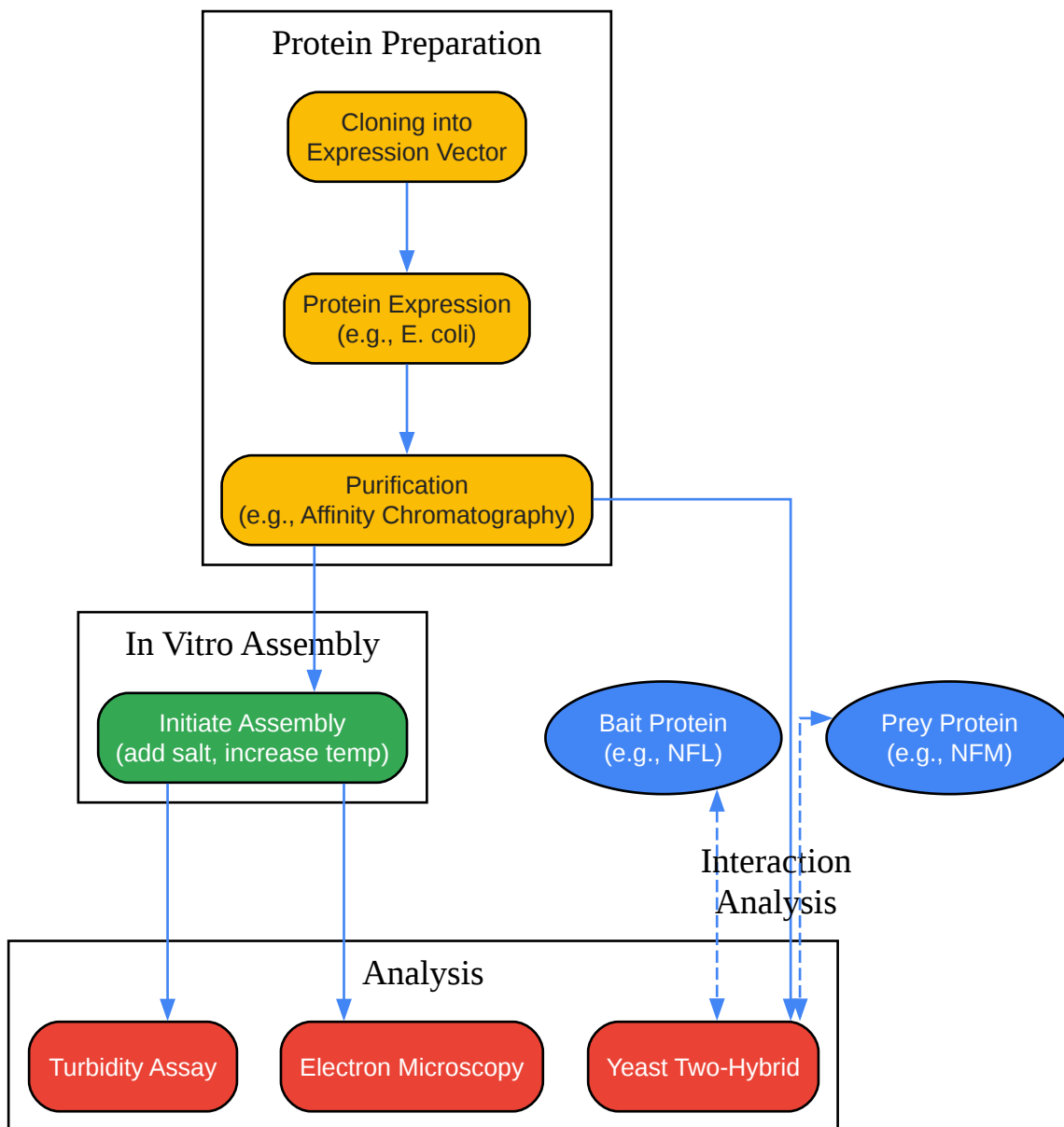
Negative Stain Transmission Electron Microscopy (TEM) of Neurofilaments

Objective: To visualize the morphology of assembled neurofilaments at high resolution.

Methodology:

- **Grid Preparation:** A small volume of the neurofilament sample is applied to a carbon-coated copper grid.
- **Washing:** The grid is washed with distilled water to remove any salts or other components that might interfere with staining.
- **Staining:** The grid is then incubated with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid). The stain does not penetrate the protein structure but forms a cast around it.
- **Drying:** Excess stain is removed, and the grid is allowed to air dry.

- Imaging: The grid is then imaged in a transmission electron microscope. The neurofilaments appear as light structures against a dark background of the stain.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclin-dependent kinase 5 is an upstream regulator of mitochondrial fission during neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cdk5 activity in the brain – multiple paths of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidyl-Prolyl Isomerase 1 Regulates Protein Phosphatase 2A-Mediated Topographic Phosphorylation of Neurofilament Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurofilaments and Neurofilament Proteins in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α -Internexin aggregates are abundant in neuronal intermediate filament inclusion disease (NIFID) but rare in other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. uniprot.org [uniprot.org]
- 9. Peripherin, A New Promising Biomarker in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peripherin - Wikipedia [en.wikipedia.org]
- 11. sinobiological.com [sinobiological.com]
- 12. Neuronal cAMP/PKA Signaling and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamics of Protein Kinase A Signaling at the Membrane, in the Cytosol, and in the Nucleus of Neurons in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cAMP regulation of protein phosphatases PP1 and PP2A in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP regulation of protein phosphatases PP1 and PP2A in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sdbonline.org [sdbonline.org]
- 17. Protein kinase C and the regulation of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. portlandpress.com [portlandpress.com]

- 20. Protein kinase C - Wikipedia [en.wikipedia.org]
- 21. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Negative staining TEM - PÔLE FACULTAIRE DE MICROSCOPIE ULTRASTRUCTURALE (PFMU) ELECTRON MICROSCOPY FACILITY - UNIGE [unige.ch]
- 23. Beyond housekeeping: autophagy regulates PKA signaling at synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of Synaptic Transmission and Plasticity by Protein Phosphatase 1 | Journal of Neuroscience [jneurosci.org]
- 25. Neurofilament Subunits are Integral Components of Synapses and Modulate Neurotransmission and Behavior In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro assay of neurofilament light chain self-assembly using truncated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Neurofilament Subunits and Their Assembly]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601122#introduction-to-neurofilament-subunits-and-their-assembly]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com